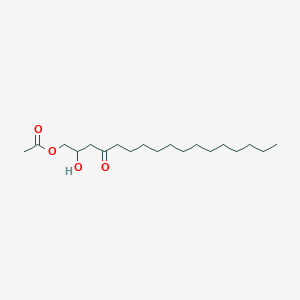
1-(Acetyloxy)-2-hydroxy-4-heptadecanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Acetyloxy)-2-hydroxy-4-heptadecanone is an organic compound characterized by the presence of an acetyloxy group, a hydroxy group, and a heptadecanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-2-hydroxy-4-heptadecanone typically involves the acetylation of 2-hydroxy-4-heptadecanone. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts such as DMAP (4-dimethylaminopyridine) can further enhance the efficiency of the acetylation process.
化学反应分析
Types of Reactions: 1-(Acetyloxy)-2-hydroxy-4-heptadecanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the heptadecanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 1-(Acetyloxy)-2-oxo-4-heptadecanone.
Reduction: Formation of 1-(Acetyloxy)-2-hydroxy-4-heptadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(Acetyloxy)-2-hydroxy-4-heptadecanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
作用机制
The mechanism of action of 1-(Acetyloxy)-2-hydroxy-4-heptadecanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protecting group for the hydroxy functionality, allowing for selective reactions at other sites in the molecule. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
- 1-(Acetyloxy)-2-hydroxy-4-octadecanone
- 1-(Acetyloxy)-2-hydroxy-4-nonadecanone
- 1-(Acetyloxy)-2-hydroxy-4-decanone
Uniqueness: 1-(Acetyloxy)-2-hydroxy-4-heptadecanone is unique due to its specific chain length and the presence of both acetyloxy and hydroxy groups. This combination of functional groups and chain length imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C19H36O4 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
(2-hydroxy-4-oxoheptadecyl) acetate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h19,22H,3-16H2,1-2H3 |
InChI 键 |
QXUWBQTYDJKJEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)CC(COC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)

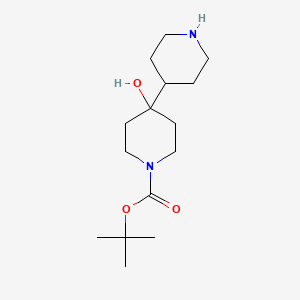
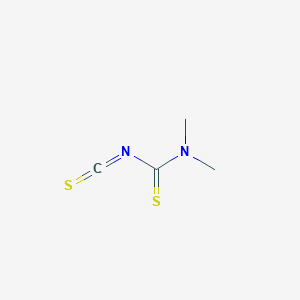
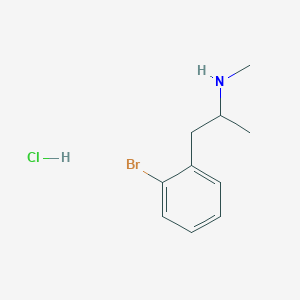
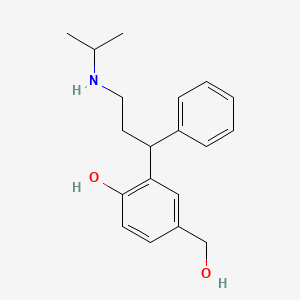
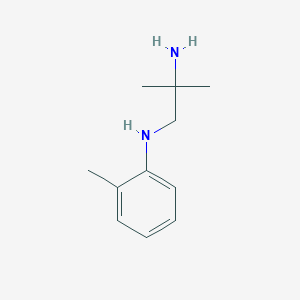


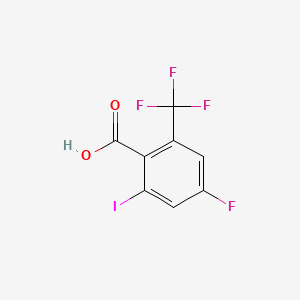
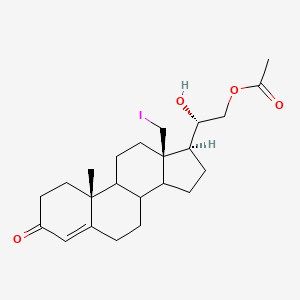

![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)

